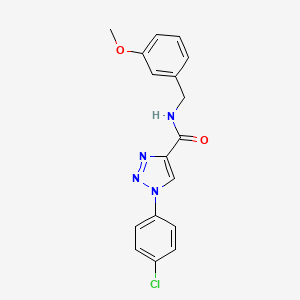
N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which play a key role in cytokine signaling pathways. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune disorders, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide works by inhibiting the activity of JAK3, which is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide reduces the activation and proliferation of T-cells, which are involved in the pathogenesis of autoimmune disorders. This leads to a reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), interferon-gamma (IFN-gamma), and interleukin-17 (IL-17).
Biochemical and Physiological Effects
N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide has been shown to effectively inhibit JAK3 activity, leading to the suppression of T-cell activation and cytokine production. This has led to its investigation as a potential treatment for rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide in lab experiments include its high potency and selectivity for JAK3, as well as its ability to effectively inhibit T-cell activation and cytokine production. However, there are also limitations to its use, including potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for the research and development of N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide. These include:
1. Further investigation of its potential therapeutic applications in autoimmune disorders, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
2. Development of new JAK inhibitors with improved selectivity and fewer off-target effects.
3. Investigation of the potential use of JAK inhibitors in combination with other therapies, such as biologics and small molecule inhibitors.
4. Investigation of the potential use of JAK inhibitors in other autoimmune disorders, such as multiple sclerosis, lupus, and type 1 diabetes.
5. Investigation of the potential use of JAK inhibitors in cancer therapy, as JAK signaling pathways are involved in the pathogenesis of several types of cancer.
In conclusion, N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide is a small molecule inhibitor of JAK3 that has shown potential therapeutic applications in autoimmune disorders. Its mechanism of action involves the inhibition of T-cell activation and cytokine production, leading to a reduction in inflammation. Further research is needed to fully understand its potential therapeutic applications and to develop new JAK inhibitors with improved selectivity and fewer off-target effects.
Méthodes De Synthèse
N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the preparation of intermediates, such as 2-amino-6-chloro-pyrimidine and 2-chloro-1,3-thiazole-5-carboxylic acid, followed by their coupling and subsequent reaction with 1-cyano-2,2-dimethylpropylamine. The final product is obtained after purification and isolation steps.
Applications De Recherche Scientifique
N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in autoimmune disorders. In preclinical studies, N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide has been shown to effectively inhibit JAK3 activity, leading to the suppression of T-cell activation and cytokine production. This has led to its investigation as a potential treatment for rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS/c1-14(2,3)10(7-15)19-12(20)9-8-18-13(21-9)11-16-5-4-6-17-11/h4-6,8,10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKQIUVSQNLIHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=CN=C(S1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

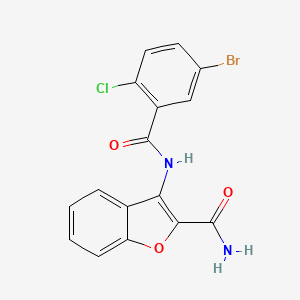

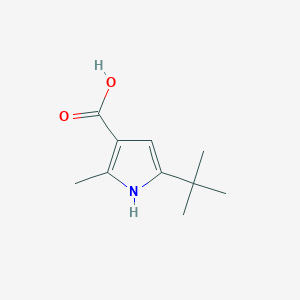
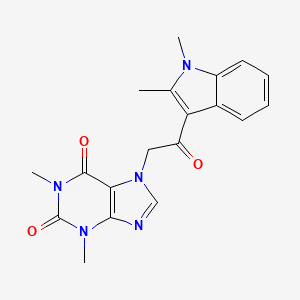
![3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2539481.png)
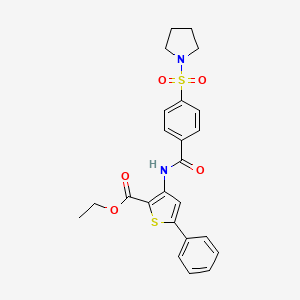
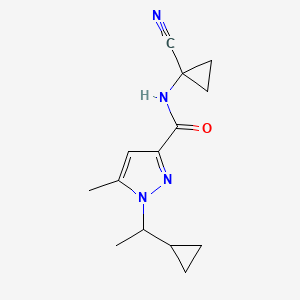


![[2-(2,6-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2539490.png)
![8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2539491.png)
![5-Bromo-2-[(1-cyclopropylsulfonylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2539494.png)
![methyl N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate](/img/structure/B2539495.png)
